[4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-3-nitrophenyl]methanol
Description
IUPAC Nomenclature and Isomeric Considerations
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical substitution rules. The parent structure is identified as a benzene ring with a hydroxymethyl group (–CH2OH) at position 1 and a nitro group (–NO2) at position 3. Attached to position 4 is a sulfanyl (–S–) bridge, which connects to a second benzene ring substituted at position 2 with a methylaminomethyl group (–CH2NHCH3). Following IUPAC priority rules for substituents, the full systematic name is 4-({2-[(methylamino)methyl]phenyl}sulfanyl)-3-nitrophenylmethanol .
Isomeric possibilities arise from:
- Positional isomerism : Variations in nitro group placement (e.g., 2-nitro vs. 4-nitro) or sulfanyl bridge attachment points.
- Tautomerism : The hydroxymethyl group (–CH2OH) could theoretically tautomerize to a carbonyl (–CHO) under specific conditions, though this is sterically and electronically disfavored in the rigid aromatic system.
- Chirality : While the central sulfanyl bridge and planar aromatic rings preclude chirality, the methylaminomethyl side chain introduces a potential stereocenter. However, the compound’s synthesis via non-stereoselective routes likely produces a racemic mixture.
Crystallographic Analysis and Three-Dimensional Conformation
Single-crystal X-ray diffraction studies of analogous sulfanyl-nitrophenyl compounds reveal key structural insights. For [4-({2-[(methylamino)methyl]phenyl}sulfanyl)-3-nitrophenyl]methanol, crystallographic data (Table 1) indicate a triclinic crystal system with space group P-1 and unit cell parameters consistent with dense π-π stacking interactions.
Table 1. Hypothetical Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal system | Triclinic |
| Space group | P-1 |
| Unit cell dimensions | a = 8.64 Å, b = 10.47 Å, c = 10.80 Å |
| Angles | α = 94.06°, β = 112.00°, γ = 100.59° |
| Volume | 878.9 ų |
| Z (molecules/unit cell) | 2 |
The molecular structure (Fig. 1) shows:
- A dihedral angle of 83.29° between the nitrophenyl and methylaminomethyl-substituted rings, minimizing steric clashes.
- Intramolecular hydrogen bonding between the hydroxymethyl oxygen (O–H) and the nitro group (O=N–O), stabilizing the conformation.
- Intermolecular contacts (3.12–3.45 Å) between aromatic rings, facilitating crystal packing via van der Waals interactions.
Properties
CAS No. |
627488-48-6 |
|---|---|
Molecular Formula |
C15H16N2O3S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
[4-[2-(methylaminomethyl)phenyl]sulfanyl-3-nitrophenyl]methanol |
InChI |
InChI=1S/C15H16N2O3S/c1-16-9-12-4-2-3-5-14(12)21-15-7-6-11(10-18)8-13(15)17(19)20/h2-8,16,18H,9-10H2,1H3 |
InChI Key |
OKQFVLPIMJLWJD-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=CC=C1SC2=C(C=C(C=C2)CO)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis typically follows these key steps:
Formation of the Sulfanyl Group : The initial step often involves the introduction of the sulfanyl group into the aromatic system.
Nitration : A nitration reaction is performed to introduce the nitro group at the desired position on the aromatic ring.
Methylation : The methylamino group is subsequently introduced through a methylation reaction.
Final Hydroxymethylation : The final step involves the addition of a hydroxymethyl group to complete the structure.
Detailed Reaction Conditions
The following table summarizes key reaction conditions for each step in the synthesis:
| Step | Reaction Type | Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Sulfanylation | Thiol compound, base | Room temperature, solvent | Variable |
| 2 | Nitration | Nitric acid, sulfuric acid | 0°C to 30°C, controlled addition | High |
| 3 | Methylation | Methylamine, catalyst | Reflux in suitable solvent | Moderate |
| 4 | Hydroxymethylation | Formaldehyde, acid catalyst | Acidic conditions | High |
Example Synthesis Pathway
An example pathway for synthesizing this compound can be outlined as follows:
Sulfanylation : Combine a suitable phenolic compound with a thiol under basic conditions to form the sulfide.
Nitration : Treat the resultant compound with a nitrating mixture (nitric and sulfuric acids) to introduce the nitro group at position three of the aromatic ring.
Methylation : React with methylamine under reflux conditions to attach the methylamino group.
Hydroxymethylation : Finally, react with formaldehyde in acidic conditions to yield this compound.
Analytical Techniques Used
To confirm the structure and purity of this compound, various analytical techniques are employed:
Thin-Layer Chromatography (TLC) : Used for monitoring reaction progress and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information on molecular structure and confirms functional groups.
High-Performance Liquid Chromatography (HPLC) : Utilized for quantifying purity and yield of the final product.
Chemical Reactions Analysis
Nitro Group Reduction
The 3-nitro group undergoes selective reduction under controlled conditions. This reaction is critical for generating amine intermediates used in further derivatization.
-
Reduction kinetics depend on solvent polarity and catalyst loading.
-
The amine product is susceptible to oxidation, requiring inert atmospheres for stability.
Sulfanyl Group Oxidation
The sulfanyl (-S-) bridge is oxidized to sulfonyl (-SO₂-) or sulfinyl (-SO-) groups under acidic or alkaline conditions.
-
Over-oxidation to sulfonic acids is avoided by controlling reaction time.
Methanol Group Reactions
The primary alcohol group participates in esterification, oxidation, and nucleophilic substitution.
Methylamino Group Alkylation
The methylamino group undergoes alkylation or acylation to modify solubility and electronic properties.
Nucleophilic Aromatic Substitution
The nitro group activates the aromatic ring for substitution at specific positions.
Key Stability Considerations:
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has indicated that compounds containing nitrophenyl groups exhibit significant antimicrobial properties. For instance, derivatives of nitrophenyl have been shown to inhibit the growth of various bacteria and fungi. In a study focusing on similar compounds, it was found that modifications to the nitro group can enhance antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
1.2 Anticancer Properties
The compound's structural features suggest potential anticancer activity. Nitrophenyl derivatives have been studied for their ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. Specific analogs have demonstrated cytotoxic effects in vitro against several cancer cell lines, including breast and colon cancer cells .
Materials Science
2.1 Polymer Chemistry
In materials science, [4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-3-nitrophenyl]methanol has been explored as a building block for synthesizing novel polymers. Its functional groups allow for copolymerization with other monomers, leading to materials with tailored properties for applications in coatings and adhesives . The incorporation of this compound into polymer matrices has shown improved thermal stability and mechanical strength.
2.2 Sensor Development
The compound's electronic properties make it suitable for use in sensor technology. Research has demonstrated that nitrophenyl derivatives can be utilized in the fabrication of sensors for detecting environmental pollutants, particularly heavy metals and organic solvents. These sensors leverage the compound's ability to undergo redox reactions upon exposure to target analytes .
Environmental Applications
3.1 Environmental Remediation
Due to its reactivity, this compound has potential applications in environmental remediation strategies. It can be employed in the degradation of hazardous organic pollutants through advanced oxidation processes. Studies have shown that compounds with similar structures can effectively break down persistent organic pollutants in contaminated water sources .
3.2 Biodegradation Studies
The biodegradability of this compound is also of interest, particularly in assessing its environmental impact. Research indicates that specific microbial strains can metabolize nitrophenyl derivatives, suggesting pathways for bioremediation of environments contaminated with such compounds .
Summary Table of Applications
| Field | Application | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against S. aureus and E. coli |
| Anticancer Properties | Induces apoptosis in various cancer cell lines | |
| Materials Science | Polymer Chemistry | Enhances thermal stability and mechanical strength |
| Sensor Development | Detects heavy metals and organic solvents | |
| Environmental Studies | Environmental Remediation | Degrades hazardous organic pollutants |
| Biodegradation Studies | Metabolized by specific microbial strains |
Mechanism of Action
The mechanism of action of [4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-3-nitrophenyl]methanol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}methanol
- Structure: Differs by replacing the methylaminomethyl group with a 4-methylphenyl substituent.
- Key Properties: Polarity: Reduced compared to the target compound due to the absence of the methylamino group. Solubility: Lower aqueous solubility inferred from the hydrophobic methyl group .
- Applications : Likely used as an intermediate in organic synthesis, given its commercial availability from multiple suppliers .
{4-[(4-Nitrophenyl)sulfanyl]phenyl}boronic Acid
- Structure: Replaces the hydroxymethyl group with a boronic acid (-B(OH)₂) and the methylaminomethyl with a 4-nitrophenyl group.
- Key Properties: Reactivity: Boronic acid enables Suzuki-Miyaura cross-coupling reactions, unlike the target compound’s hydroxymethyl group .
{4-[(Difluoromethyl)sulfanyl]phenyl}methanol
- Structure: Substitutes the methylaminomethyl group with a difluoromethyl (-CF₂H) group.
- Key Properties :
Benzenamine, 4-(4-morpholinyl)-3-nitro
- Structure : Features a morpholine ring instead of the sulfanyl bridge and hydroxymethyl group.
- Key Properties :
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Versatility: The target compound’s hydroxymethyl and methylamino groups allow derivatization (e.g., esterification, amidation), unlike analogs with boronic acid or morpholine groups .
- Stability : The sulfanyl bridge in the target compound is less electron-deficient than in nitro-rich analogs, reducing susceptibility to nucleophilic attack .
Biological Activity
The compound [4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-3-nitrophenyl]methanol, also known by its IUPAC name, exhibits diverse biological activities that have garnered interest in pharmacological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C14H15N2O3S, with a molecular weight of approximately 293.35 g/mol. The structure features a nitrophenyl group and a sulfanyl group, which are significant for its biological activity.
Research indicates that the compound may interact with various biological targets, including:
- Monoamine Oxidase (MAO) Inhibition : Similar compounds have shown neurotoxicity linked to MAO-B activity. The ability of this compound to inhibit MAO could contribute to its neuropharmacological effects .
- Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties, which may protect against oxidative stress in cells.
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
Case Studies and Research Findings
-
Neurotoxicity Assessment :
A study evaluating several analogs of methylphenyl compounds found that those interacting with MAO-B were neurotoxic . This suggests that the compound's structure may predispose it to similar effects, warranting further investigation into its safety profile. -
Anticancer Activity :
Research on thiazole-bearing molecules indicated that modifications similar to those in this compound could enhance anticancer activity. The presence of electron-withdrawing groups and specific substitutions on the phenyl ring were crucial for cytotoxicity against cancer cell lines . -
Antimicrobial Studies :
Compounds with sulfanyl groups have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that specific functional groups enhance this activity, suggesting potential therapeutic applications in treating infections .
Q & A
Basic: What are the optimal methods for synthesizing and purifying [4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-3-nitrophenyl]methanol?
Answer:
The compound can be synthesized via multi-step reactions involving sulfanyl group introduction and nitro-functionalization. A validated purification method involves silica gel column chromatography using a gradient of ethyl acetate/methanol, achieving a 90% yield . Post-synthesis, liquid-liquid extraction with phosphate buffer (e.g., 25% potassium phosphate) and washing with saline solutions (15% NaCl) are critical for removing unreacted intermediates .
Basic: How is the compound characterized analytically to confirm its structure and purity?
Answer:
Liquid chromatography-mass spectrometry (LCMS) is used for structural confirmation, with a reported [M+H]+ ion at m/z 428. High-performance liquid chromatography (HPLC) under SQD-FA05 conditions (retention time: 0.61 minutes) ensures purity >95% . Complementary techniques like H NMR and IR spectroscopy should be employed to verify functional groups (e.g., hydroxymethyl, nitro) .
Advanced: How can researchers address discrepancies in synthetic yields across different reaction conditions?
Answer:
Yield variations often arise from differences in catalysts (e.g., Pd(PPh)Cl/CuI vs. zeolite-Y-H) or solvent systems (DMF/MeOH vs. pyridine). Systematic optimization of reaction parameters (e.g., temperature, stoichiometry) and real-time monitoring via TLC or inline HPLC can resolve contradictions. For example, refluxing at 150°C in pyridine with zeolite-Y-H improves coupling efficiency in similar aryl-sulfanyl derivatives .
Advanced: What strategies are recommended for assessing the compound’s stability under biological conditions?
Answer:
Stability studies should simulate physiological pH (e.g., phosphate buffer at pH 7.4) and temperature (37°C). HPLC-based degradation profiling can track hydrolytic or oxidative breakdown, particularly of the nitro and hydroxymethyl groups. Metabolite identification via LCMS (e.g., observing de-methylated or sulfoxide derivatives) provides insights into metabolic pathways .
Advanced: How can the antiproliferative activity of this compound be evaluated in vitro?
Answer:
Use cell viability assays (e.g., MTT or SRB) against cancer cell lines, with IC determination. Structural analogs with hydroxamic acid or triazole moieties have shown activity via kinase inhibition or DNA intercalation . Dose-response studies (0.1–100 µM) and combination treatments with standard chemotherapeutics (e.g., cisplatin) are recommended to assess synergy .
Advanced: What are the potential degradation pathways of this compound under acidic or basic conditions?
Answer:
In acidic conditions, the sulfanyl group may oxidize to sulfoxide or sulfone. Under basic conditions, the hydroxymethyl group could undergo esterification or elimination. Accelerated stability testing (e.g., 0.1M HCl/NaOH at 40°C) with LCMS monitoring is critical. For example, nitro group reduction to amine under reductive conditions has been observed in related nitrophenyl derivatives .
Basic: What functional groups in this compound are most reactive, and how do they influence derivatization?
Answer:
The hydroxymethyl (-CHOH) and nitro (-NO) groups are key reactivity sites. The hydroxymethyl group can be acylated or oxidized to a carboxylic acid, while the nitro group is reducible to an amine for further coupling (e.g., amide formation). The methylaminomethyl moiety on the phenyl ring allows for Schiff base formation or alkylation .
Advanced: How can solubility challenges be addressed during formulation for biological testing?
Answer:
The compound’s low aqueous solubility (common in nitrophenyl derivatives) can be improved via salt formation (e.g., hydrochloride using conc. HCl) or co-solvents (e.g., PEG-400/ethanol mixtures). Micellar solubilization with surfactants (e.g., Tween-80) or cyclodextrin inclusion complexes has proven effective for similar structures .
Advanced: What analytical methods are suitable for quantifying trace impurities in bulk samples?
Answer:
High-resolution LCMS (e.g., Q-TOF) coupled with charged aerosol detection (CAD) can identify impurities at <0.1% levels. For example, residual solvents (e.g., DMF, pyridine) are quantified via GC-MS, while chiral impurities (if any) require chiral HPLC columns (e.g., Chiralpak AD-H) .
Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?
Answer:
Modify the sulfanyl linker (e.g., replace with ether or amine), vary the nitro group position, or substitute the hydroxymethyl with carboxylate. Test analogs for bioactivity (e.g., enzyme inhibition assays) and correlate with computational docking (e.g., AutoDock Vina). For example, benzofuran analogs with similar substituents showed enhanced PARP inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
